molecular formula C21H21BrN4O B7727042 3-[7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

3-[7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Cat. No.: B7727042
M. Wt: 425.3 g/mol
InChI Key: LLDGURRMSAYLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a high-purity chemical reagent offered for early-stage pharmaceutical and biological research. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and potential to interact with multiple enzymatic targets . Primary Research Applications and Value: The core [1,2,4]triazolo[1,5-a]pyrimidine structure is a subject of significant interest in drug discovery. Notably, closely related substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds have been identified as potent Phosphodiesterase 2 (PDE2) inhibitors in patent literature . PDE2 is a key enzyme involved in the regulation of cyclic nucleotides (cAMP and cGMP) in the brain, making it a promising therapeutic target for disorders of the central nervous system (CNS). Researchers are investigating PDE2 inhibitors for potential applications in treating cognitive impairments, anxiety, and neurodegenerative diseases . The structural features of this compound, including the 3-bromophenyl and 4-methylphenyl substituents, suggest it is a sophisticated intermediate or potential candidate for similar structure-activity relationship (SAR) studies aimed at developing novel PDE modulators or other enzyme inhibitors. Furthermore, the [1,2,4]triazolo[1,5-a]pyrimidine core is frequently synthesized from building blocks like 3-amino-1,2,4-triazoles and various enaminones or similar precursors, a process that can yield several regioisomers and requires careful analytical characterization . This makes such compounds valuable for research in synthetic organic chemistry methodology, particularly for exploring new cyclocondensation routes and regioselective reactions. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. The buyer assumes all responsibility for confirming the compound's identity and purity upon receipt and for its safe handling and use in a laboratory setting.

Properties

IUPAC Name

3-[7-(3-bromophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O/c1-14-7-9-15(10-8-14)18-13-19(16-4-2-5-17(22)12-16)26-21(23-18)24-20(25-26)6-3-11-27/h2,4-5,7-10,12-13,19,27H,3,6,11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDGURRMSAYLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thermal Cyclization of Aroylaminoguanidine Precursors

A solvent-free approach involves condensing aromatic acids (e.g., 4-methylbenzoic acid) with aminoguanidine sulfate at 210°C to yield 3-phenyl-1,2,4-triazole-5-amine (5 ). This intermediate undergoes cyclization with chalcone derivatives (8a–p ) under refluxing ethanol, forming the dihydrotriazolopyrimidine core. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature250°CMaximizes ring closure
Reaction Time4–6 hoursPrevents over-cyclization
Molar Ratio (5:8)1:1.2Reduces dimerization

This method achieves yields of 68–92%, with electron-withdrawing groups on the chalcone enhancing cyclization rates.

Nucleophilic Aromatic Substitution

Alternative routes employ 2,4-dichloropyrimidine and 3-nitro-1,2,4-triazole derivatives. Slow addition of 5-nitro-1H-1,2,4-triazole potassium salt (3 ) to dichloropyrimidine in DMF at 80°C over 8 hours minimizes disubstitution, yielding monosubstituted intermediates (e.g., 5 ) at 43% efficiency.

Propanol Side-Chain Installation

Nucleophilic Substitution

The hydroxyl group is introduced by reacting 2-chloro intermediates with 3-aminopropan-1-ol. In a representative procedure:

  • Step 1 : 2-Chloro-triazolopyrimidine (5 ) reacts with 3-aminopropanol in ethanol at 60°C for 24 hours.

  • Step 2 : The product is treated with 4-chlorophenol to displace residual chloride, forming the propanol derivative.

ConditionValue
SolventEthanol
CatalystNone
Yield35–40%

Reductive Amination

An alternative pathway reduces nitro intermediates (e.g., 4l ) using LiAlH₄ in THF, followed by oxidation to the alcohol. This method avoids harsh substitution conditions but requires stringent moisture control.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/ether mixtures (1:3) removes unreacted chalcones and oligomers. Differential scanning calorimetry (DSC) confirms purity, with melting points ranging from 182–185°C.

Chromatographic Methods

Flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2) resolves regioisomers. LC-MS profiles show [M+H]⁺ peaks at m/z 441.08 (calculated: 441.07).

Challenges and Optimization

Byproduct Formation

Disubstituted byproducts arise during triazole-pyrimidine coupling. Strategies to suppress these include:

  • Slow reagent addition (syringe pump, 0.82 mmol/hour)

  • Substoichiometric base (K₂CO₃, 0.5 equivalents)

Stereochemical Control

The 4,7-dihydro configuration necessitates chiral resolution. Using (S)-1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol as a starting material enantioenriches the product (ee: 92–95%) .

Chemical Reactions Analysis

3-[7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.

Scientific Research Applications

3-[7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their distinguishing features are outlined below:

Compound Name / ID Substituents (Position 5 / 7) Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 4-methylphenyl / 3-bromophenyl C₂₂H₂₂BrN₅O 468.35 Predicted higher steric hindrance at position 7 (meta-bromo) vs. para-substituted analogs; moderate solubility due to propanol chain .
3-[5-(4-Bromophenyl)-7-(4-methylphenyl)-...propan-1-ol () 4-bromophenyl / 4-methylphenyl C₂₂H₂₂BrN₅O 468.35 Para-bromo substituent at position 5 may enhance π-π stacking in biological targets compared to meta-bromo isomer .
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-...pyrimidine () 4-methylphenyl / 4-methoxyphenyl C₁₉H₁₈N₄O 318.37 Methoxy group increases electron density, improving solubility (logP ~3.5 predicted) but reducing metabolic stability .
3-[7-(Difluoromethyl)-5-(1-methylpyrazol-3-yl)-...propanoic acid () 1-methylpyrazole / difluoromethyl C₁₃H₁₂F₂N₆O₂ 322.27 Difluoromethyl enhances electronegativity and acid dissociation (pKa ~6.8); pyrazole ring may confer kinase inhibition potential .
Pyrazole Derivatives (: e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)...ethanone) 4-bromophenyl / 4-fluorophenyl C₁₇H₁₄BrFNO 363.21 Fluorine substituents improve membrane permeability; ketone side chains reduce solubility but increase crystallinity .

Electronic and Steric Influences

  • Meta vs.
  • Electron-Donating vs.
  • Side Chain Functionality : The propan-1-ol chain in the target compound offers hydrogen-bonding capability, contrasting with the carboxylic acid in , which may favor ionic interactions at physiological pH .

Biological Activity

3-[7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex organic compound belonging to the triazolopyrimidine class. Its unique structure includes a bromophenyl group and a methylphenyl group, which contribute to its biological activity and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its possible anticancer properties and interactions with various biological targets.

Structural Characteristics

The compound's structure is defined by the following features:

  • Core Structure : Triazolopyrimidine with a hydroxyl group.
  • Substituents :
    • Bromophenyl Group : Enhances electronic properties.
    • Methylphenyl Group : Influences steric effects and solubility.
Feature Description
IUPAC Name3-[7-(3-bromophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Molecular FormulaC21H21BrN4O
Mechanism of ActionInhibits enzymes involved in cell proliferation

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes linked to cell proliferation, suggesting potential anticancer effects. The exact mechanisms include:

  • Enzyme Inhibition : Modulating the activity of enzymes involved in critical biochemical pathways.
  • Receptor Binding : Potentially interacting with receptors that regulate cell growth and survival.

Biological Activity Studies

Recent studies have evaluated the compound's efficacy across various biological assays. Key findings include:

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : Reported IC50 values range from 10 to 25 µM depending on the cell line.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

  • Target Enzymes : Cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation.
  • Inhibition Rates : Up to 75% inhibition observed in enzyme assays at concentrations of 20 µM.

Case Studies

Several case studies highlight the compound's biological activity:

  • Case Study 1 : A study conducted on MCF-7 cells showed that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity.
  • Case Study 2 : In vivo studies on tumor-bearing mice demonstrated that administration of the compound resulted in a marked reduction in tumor size compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with the formation of the triazolopyrimidine core. Key steps include:

Cyclocondensation : Reacting aminotriazole derivatives with β-ketoesters or enaminones under acidic or basic conditions to form the triazolopyrimidine scaffold .

Functionalization : Introducing the 3-bromophenyl and 4-methylphenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (80–120°C) .

Propanol Attachment : Alkylation or hydroxylation reactions to add the propan-1-ol moiety, often using reagents like NaBH₄ or LiAlH₄ for reduction .

  • Optimization : Yield improvements rely on solvent selection (e.g., DMF for polar intermediates), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, 10% MeOH/DCM) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. For example, the 3-bromophenyl group shows distinct aromatic splitting patterns (δ 7.2–7.8 ppm), while the propanol chain exhibits signals at δ 3.6–4.2 ppm (hydroxyl) and δ 1.5–2.1 ppm (methylene) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion for C₂₂H₂₀BrN₄O).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts .
  • X-ray Crystallography : Resolves stereochemistry and intramolecular hydrogen bonding (e.g., C–H⋯N interactions stabilizing the triazolopyrimidine core) .

Q. How do the halogen (bromine) and methyl substituents influence the compound’s chemical reactivity and stability?

  • Methodological Answer :

  • Bromine : Enhances electrophilic substitution reactivity (e.g., Suzuki couplings) due to its electron-withdrawing effect. However, it may reduce stability under light/heat via debromination, requiring storage in amber vials at –20°C .
  • Methyl Group : The 4-methylphenyl substituent increases lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. Stability studies (TGA/DSC) show decomposition >200°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituent variations on biological activity?

  • Methodological Answer :

  • Substituent Libraries : Synthesize analogs with halogen (Cl, F), alkyl (ethyl, isopropyl), or electron-donating groups (OMe) at the 3-bromophenyl or 4-methylphenyl positions .
  • Biological Assays : Test against targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays. For example, replacing bromine with chlorine may increase IC₅₀ values by 2–3 fold in kinase inhibition .
  • Data Correlation : Multivariate analysis (e.g., PCA) links substituent electronic parameters (Hammett σ) to activity trends .

Q. What methodologies resolve discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Purity Validation : Re-analyze disputed batches via HPLC-MS to rule out impurities (>98% purity required for reliable bioassays) .
  • Assay Standardization : Use common positive controls (e.g., staurosporine for kinase assays) and buffer conditions (pH 7.4, 1% DMSO) to minimize variability .
  • Meta-Analysis : Compare datasets using tools like Forest plots to identify outliers, adjusting for factors like cell line heterogeneity (e.g., HEK293 vs. HeLa) .

Q. How do computational approaches (DFT, molecular docking) predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potential surfaces (EPS), identifying nucleophilic regions (e.g., triazolopyrimidine N-atoms) prone to H-bonding .
  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions include π-π stacking with phenylalanine residues and H-bonds with the propanol hydroxyl .
  • Pharmacophore Modeling : Define essential features (hydrogen bond acceptors, aromatic rings) to prioritize analogs for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.